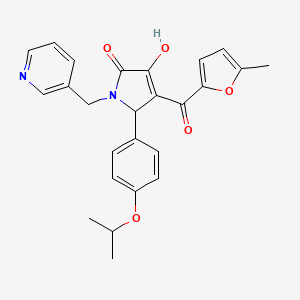

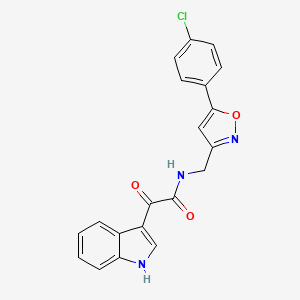

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

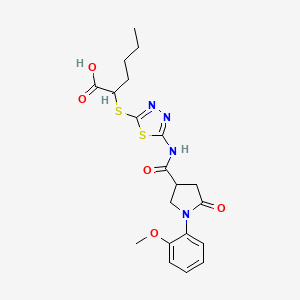

The compound “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide” is a complex organic molecule that contains several functional groups including a furan ring, a carbonyl group, a tetrahydroisoquinoline ring, and a benzamide group with three methoxy substituents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate furan, tetrahydroisoquinoline, and benzamide precursors .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring and the tetrahydroisoquinoline ring would likely contribute to the rigidity of the molecule, while the carbonyl group and the benzamide group could participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furan ring could undergo electrophilic aromatic substitution or oxidation. The carbonyl group could participate in nucleophilic addition reactions, and the benzamide group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple polar functional groups would likely make it somewhat soluble in polar solvents .Applications De Recherche Scientifique

Anti-Bacterial Activities

Field

Pharmaceuticals and Medicinal Chemistry

Application

Furan-2-carboxamide derivatives have been found to exhibit anti-bacterial activities against clinically isolated drug-resistant bacteria .

Method of Application

The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .

Results

The compound was found to be effective against drug-resistant bacteria, particularly NDM-positive bacteria A. baumannii, as compared to various commercially available drugs .

Molecular Docking Studies

Field

Computational Chemistry and Drug Design

Application

Furan-based amide derivatives have been used in molecular docking studies to understand their binding towards molecular targets .

Method of Application

The compound was synthesized and its spectral characterization, single crystal X-ray structure, Hirshfeld surface analysis, and DFT calculations were reported .

Results

The molecular docking study was carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .

Anti-Microbial Activities

Application

Synthetic carbamothioyl-furan-2-carboxamide derivatives have been found to exhibit potent anti-microbial activities .

Method of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results

The synthetic carbamothioyl-furan-2-carboxamide derivatives were concluded to be potent anti-microbial agents .

Addition–Cyclization Reactions

Field

Application

Furan-2-carboxamide derivatives have been used in addition–cyclization reactions .

Method of Application

A mixture of compound 11 (0.01 mol) and Ac2O (20 ml) was heated under reflux for 4 h .

Results

The specific results or outcomes obtained were not detailed in the source .

Anti-Inflammatory Activities

Application

Amide compounds, including furan-based amide derivatives, have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities .

Results

The amide compounds exhibited remarkable applications in medicinal and biological fields. They have been proved to be potential candidates for Alzheimer’s disease .

Potential Candidates for Alzheimer’s Disease

Field

Application

Amide compounds, including furan-based amide derivatives, have been proved to be potential candidates for Alzheimer’s disease .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-29-20-12-16(13-21(30-2)22(20)31-3)23(27)25-18-7-6-15-8-9-26(14-17(15)11-18)24(28)19-5-4-10-32-19/h4-7,10-13H,8-9,14H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUCMZIQFVMUCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine](/img/structure/B2690151.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride](/img/structure/B2690163.png)

![3-ethyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690165.png)

![N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2690166.png)

![4-(tert-butyl)benzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2690167.png)

![N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2690171.png)